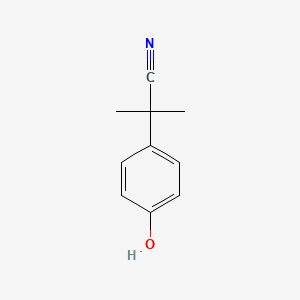

2-(4-Hydroxyphenyl)-2-methylpropanenitrile

Beschreibung

Chemical Identity and Structural Characterization of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile

Systematic Nomenclature and Molecular Formula Analysis

This compound is an aromatic nitrile derivative with systematic nomenclature reflecting its structural features. The IUPAC name, This compound , precisely describes its molecular architecture: a propanenitrile backbone substituted with a methyl group and a 4-hydroxyphenyl group at the second carbon. Its molecular formula, C₁₀H₁₁NO , corresponds to a molecular weight of 161.20 g/mol .

| Parameter | Value |

|---|---|

| CAS Registry Number | 55770-61-1 |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| SMILES Notation | CC(C)(C#N)C₁=CC=C(C=C₁)O |

| InChI Key | XCPSAEFOSSDVFC-UHFFFAOYSA-N |

The compound’s structural uniqueness arises from its quaternary carbon center , which hosts two methyl groups, a nitrile (-C≡N), and the 4-hydroxyphenyl moiety. This arrangement confers rigidity and influences its electronic properties.

Crystallographic and Stereochemical Properties

While X-ray crystallographic data for this compound is not widely reported in the provided sources, its stereochemical features can be inferred from analogous structures. The quaternary carbon (C2) exhibits a tetrahedral geometry, with bond angles approximating 109.5°. The absence of chiral centers due to symmetry at C2 renders the compound achiral .

The 4-hydroxyphenyl group adopts a planar configuration, with the hydroxyl group para to the branching point. Computational models suggest a dihedral angle of ~15° between the phenyl ring and the nitrile group, minimizing steric hindrance.

Spectroscopic Characterization (IR, NMR, MS)

Infrared (IR) Spectroscopy

Key IR absorptions include:

- O-H stretch : Broad band near 3300 cm⁻¹ (phenolic hydroxyl).

- C≡N stretch : Sharp peak at 2240 cm⁻¹ (nitrile group).

- C-H aromatic stretches : Peaks between 3000–3100 cm⁻¹ .

- C-O stretch : Medium intensity at 1250 cm⁻¹ (phenolic C-O).

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃) :

¹³C NMR :

Mass Spectrometry (MS)

Computational Chemistry Modeling (DFT, Molecular Dynamics)

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:

- Electrostatic potential : High electron density at the nitrile group (-C≡N) and hydroxyl oxygen.

- HOMO-LUMO gap : 5.2 eV , indicating moderate reactivity.

- Optimized geometry : Confirms the near-planar arrangement of the phenyl ring and nitrile group.

Molecular dynamics simulations in aqueous solutions suggest:

Eigenschaften

IUPAC Name |

2-(4-hydroxyphenyl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-10(2,7-11)8-3-5-9(12)6-4-8/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPSAEFOSSDVFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560055 | |

| Record name | 2-(4-Hydroxyphenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55770-61-1 | |

| Record name | 2-(4-Hydroxyphenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation Methods of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile

General Synthetic Route

The synthesis of this compound generally involves the introduction of the nitrile group onto a suitably substituted aromatic precursor, followed by functional group manipulations to install the hydroxy group at the para position. The key steps include:

- Formation of the nitrile moiety on a tertiary carbon adjacent to the aromatic ring

- Hydroxylation or protection/deprotection strategies to achieve the 4-hydroxy substitution on the phenyl ring

Specific Synthetic Procedures

Nitrile Formation via Alkylation and Cyanation

One common approach involves the alkylation of a 4-hydroxybenzyl derivative with a suitable alkyl halide bearing a nitrile group or the direct cyanation of a tertiary carbon center adjacent to the aromatic ring.

- Starting from 4-hydroxybenzaldehyde or 4-hydroxyacetophenone derivatives, the introduction of the 2-methylpropanenitrile side chain can be achieved by nucleophilic substitution or via Grignard reagents followed by cyanation.

- The nitrile group can be introduced by reaction with cyanide sources such as sodium cyanide or trimethylsilyl cyanide under controlled conditions.

Reduction of Nitriles to Aldehydes Followed by Functionalization

According to research published in the European Journal of Organic Chemistry (2007), a related nitrile compound can be selectively reduced to the corresponding aldehyde using diisobutylaluminum hydride (DIBAL-H) under low temperature conditions (0 °C to 20 °C). This intermediate aldehyde can then be further functionalized to yield the target compound or its derivatives.

- Reaction conditions: Nitrile dissolved in cyclohexane, DIBAL-H (1.3 equiv.) added at 0 °C, stirred for several hours, followed by aqueous acidic workup.

- Purification: Flash chromatography on silica gel.

- Yield: Approximately 72% for related compounds under similar conditions.

This method allows for precise control over the reduction state of the nitrile, enabling subsequent transformations to the hydroxyphenyl nitrile structure.

Use of Activated Hydride Reagents for Selective Transformations

Modern methods involve the use of activated hydride species generated in situ, such as potassium hydride (KH) composites activated by phenylsilane. This approach, developed by Harder et al., allows for efficient hydrosilylation and reduction reactions with shorter reaction times and high selectivity.

- Activated KH is generated by reaction of silyl benzylpotassium catalysts with phenylsilane.

- The active hydride species can then reduce or functionalize nitrile-containing substrates under mild conditions.

- This method is advantageous for sensitive substrates and can be adapted for the preparation of hydroxyphenyl nitriles.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation/Cyanation | 4-Hydroxybenzyl derivatives, NaCN or TMSCN | Variable | Direct introduction of nitrile group |

| DIBAL-H Reduction of Nitrile | DIBAL-H (1.3 equiv.), cyclohexane, 0–20 °C | ~72 | Selective reduction to aldehyde intermediate |

| Activated KH Hydride Reduction | KH + phenylsilane, silyl benzylpotassium catalyst | High | Efficient, mild conditions, short reaction time |

Research Findings and Analytical Data

- The DIBAL-H reduction method is well-documented for its selectivity and moderate to high yields in converting nitriles to aldehydes, which can be further elaborated to the target compound.

- The activated KH hydride method represents a modern advancement, offering improved reaction kinetics and selectivity, which is beneficial for complex nitrile substrates.

- Purification typically involves silica gel chromatography, and the final compound is characterized by standard spectroscopic methods (NMR, IR, MS).

Analyse Chemischer Reaktionen

Reduction to Primary Amines

The nitrile group undergoes reduction to form primary amines under specific conditions. Lithium aluminium hydride (LiAlH₄) in anhydrous ether at 0–20°C for 4 hours reduces 2-(4-hydroxyphenyl)-2-methylpropanenitrile to 2-(4-hydroxyphenyl)-2-methylpropan-1-amine with 86% yield . This reaction follows a two-step mechanism:

- Nucleophilic attack by hydride on the nitrile carbon.

- Protonation of the intermediate imine to yield the amine.

Alternative reducing agents like hydrogen (H₂) with nickel catalysts or sodium in ethanol may produce secondary amines as byproducts, making LiAlH₄ the preferred reagent for primary amine synthesis .

| Reaction Conditions | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| 0–20°C, diethyl ether, 4 h | LiAlH₄ | 2-(4-Hydroxyphenyl)-2-methylpropan-1-amine | 86% |

Hydrolysis to Carboxylic Acids

Acid-catalyzed hydrolysis converts the nitrile group into a carboxylic acid. Heating under reflux with dilute sulfuric acid (H₂SO₄) produces 2-(4-hydroxyphenyl)-2-methylpropanoic acid. The mechanism involves:

- Protonation of the nitrile nitrogen.

- Nucleophilic water attack to form an imidic acid intermediate.

- Tautomerization and further hydrolysis to the carboxylic acid .

Basic hydrolysis (e.g., NaOH) typically yields ammonium salts, but acidic conditions are standard for carboxylic acid synthesis .

| Reaction Conditions | Reagent | Product | Source |

|---|---|---|---|

| Reflux with H₂SO₄ | Dilute H₂SO₄ | 2-(4-Hydroxyphenyl)-2-methylpropanoic acid |

Nucleophilic Addition Reactions

The nitrile group can participate in nucleophilic additions , though direct experimental data for this compound is limited. Analogous reactions (e.g., hydroxynitrile formation from carbonyls) suggest that cyanide ions or Grignard reagents could add to the nitrile under basic conditions . For example:

- Hydrogen cyanide (HCN) addition might form α-hydroxynitriles, but safety concerns necessitate using cyanide salts (NaCN/KCN) with acid buffers .

Functionalization of the Phenolic Group

- Etherification : Reaction with alkyl halides to form aryl ethers.

- Esterification : Acetylation with acetic anhydride to protect the hydroxyl group .

Key Mechanistic Insights

- Nitrile reduction proceeds via hydride attack, forming a tetrahedral intermediate before protonation .

- Hydrolysis in acidic media follows a stepwise pathway, with water acting as the nucleophile .

- Steric hindrance from the geminal methyl groups may slow reaction kinetics compared to unhindered nitriles .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Antioxidant and Anti-inflammatory Properties

Research indicates that compounds similar to 2-(4-Hydroxyphenyl)-2-methylpropanenitrile exhibit antioxidant and anti-inflammatory properties. These characteristics make them candidates for developing therapeutic agents aimed at treating conditions associated with oxidative stress and inflammation. For instance, studies have shown that hydroxylated phenyl compounds can inhibit the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases .

2. Drug Development

The compound's structural features may contribute to its role as a scaffold in drug design. The presence of the hydroxy group allows for potential interactions with biological targets, enhancing its efficacy as a pharmacophore. This has been explored in the context of developing selective inhibitors for various kinases involved in cancer pathways .

Material Science Applications

1. Polymer Chemistry

In polymer science, this compound can be utilized as a monomer or additive in the synthesis of polymers that require enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the overall durability and performance of materials used in high-stress environments .

2. Coatings and Adhesives

The compound's chemical properties lend themselves to applications in coatings and adhesives, where it can act as a reactive diluent or curing agent. This enhances adhesion properties and resistance to environmental degradation, making it suitable for industrial applications where durability is paramount .

Case Study 1: Antioxidant Activity

A study investigated the antioxidant activity of a series of hydroxyphenyl compounds, including derivatives of this compound. The results demonstrated significant free radical scavenging activity, suggesting potential applications in food preservation and nutraceutical formulations aimed at reducing oxidative damage in biological systems .

Case Study 2: Polymer Blends

In another case study focusing on polymer blends, researchers incorporated this compound into a polycarbonate matrix. The resulting material exhibited enhanced impact resistance and thermal stability compared to the unmodified polymer, indicating its effectiveness as an additive for high-performance applications .

Wirkmechanismus

The mechanism of action of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The hydroxy group plays a crucial role in this mechanism by donating hydrogen atoms to neutralize reactive oxygen species.

In terms of antimicrobial activity, the compound may disrupt microbial cell membranes or interfere with essential metabolic processes, leading to the inhibition of microbial growth.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Aromatic Ring

- 2-(3,5-Di-tert-butyl-4-hydroxyphenyl)acetonitrile (CAS: 1246217-34-4) Structural Difference: Contains bulky tert-butyl groups at the 3- and 5-positions of the hydroxyphenyl ring. Application: Likely used in polymer stabilization or as an antioxidant due to hindered phenolic groups.

2-(5-(tert-Butyl)-2-hydroxyphenyl)-2-methylpropanenitrile (CAS: 114649-71-7)

Backbone Modifications

2-(4-Hydroxyphenyl)acetonitrile (CAS: 103204-13-3)

- 2-(4-Hydroxyphenyl)-2-methylpropanoic acid (CAS: 29913-51-7) Structural Difference: Carboxylic acid replaces the nitrile group. Impact: Enhanced hydrogen-bonding capacity and acidity (pKa ~4.5), suitable for coordination chemistry or drug formulation .

Functional Group Variations

- Procyazine (CAS: 32889-48-8) Structural Difference: Contains a triazine ring and cyclopropylamino group attached to the nitrile-bearing backbone. Impact: The triazine moiety confers herbicidal activity by inhibiting photosynthesis in plants, unlike the non-pesticidal target compound .

2-(4-Chloro-2-(2-(trimethylsilyl)ethynyl)phenyl)propanenitrile (CAS: 1035262-69-1)

Estrogenic Activity

The target compound’s methyl branch may reduce binding affinity compared to dichloro-analogs like bis-OH-methoxychlor, which show higher receptor affinity due to halogen electronegativity .

Metabolic Stability

Compounds with bulky substituents (e.g., tert-butyl groups) demonstrate slower metabolic degradation due to steric hindrance, whereas simpler analogs like 2-(4-hydroxyphenyl)acetonitrile are more susceptible to cytochrome P450-mediated oxidation .

Biologische Aktivität

Overview

2-(4-Hydroxyphenyl)-2-methylpropanenitrile, also known by its chemical identifier 55770-61-1, is an organic compound characterized by a hydroxyl group attached to a phenyl ring and a nitrile group linked through a methyl-propane chain. This unique structure endows the compound with various biological activities, making it a subject of interest in pharmacological and biochemical research.

Target Enzymes and Pathways

The primary target of this compound is 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme plays a crucial role in the catabolism of tyrosine, influencing pathways related to neurotransmitter metabolism. The compound's interaction with HPPD involves competitive inhibition, which can lead to altered levels of metabolites such as 2-hydroxyphenylacetate, affecting cellular processes related to oxidative stress and inflammation.

Biochemical Interactions

The compound has been shown to interact with several enzymes, including:

- Tyrosine Hydroxylase : Involved in the synthesis of catecholamines.

- Monoamine Oxidase : Plays a role in neurotransmitter degradation.

- α-Amylase and α-Glucosidase : Key enzymes in carbohydrate metabolism, where the compound exhibits inhibitory effects.

Biological Activities

-

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This is particularly relevant in contexts of oxidative stress, where it can mitigate cellular damage by scavenging free radicals and enhancing the body’s antioxidant defenses. -

Antimicrobial Effects

The compound demonstrates antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections. -

Anti-inflammatory Activity

In vitro studies indicate that this compound can reduce inflammation markers in stimulated cell lines. For instance, it significantly inhibited lipopolysaccharide (LPS)-induced nitric oxide production and the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of this compound using various assays (e.g., DPPH radical scavenging). Results indicated that at low concentrations, the compound effectively reduced oxidative stress markers in cellular models without exhibiting cytotoxicity .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity was assessed against common bacterial strains. The results showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a natural antimicrobial agent.

Dosage Effects

The biological effects of this compound vary significantly with dosage:

- Low Doses : Beneficial effects observed include reduced oxidative stress and inflammation.

- High Doses : Potential cytotoxicity was noted in certain studies, necessitating careful consideration when developing therapeutic applications .

Summary Table of Biological Activities

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 6.5–7.5 ppm) and nitrile carbon (δ ~120 ppm).

- FT-IR : Confirms the nitrile group (C≡N stretch at ~2240 cm) and hydroxyl (O–H stretch at ~3400 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 176.1 for CHNO) .

How can its potential as a corrosion inhibitor be evaluated experimentally?

Q. Advanced

-

Mass Loss Studies : Immerse metal coupons (e.g., copper) in 1M HNO with varying inhibitor concentrations (0.1–5 mM) for 24–72 hours. Calculate inhibition efficiency () using:

where and are mass losses with and without inhibitor .

-

Electrochemical Methods : Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) quantify corrosion current density and charge-transfer resistance .

Which computational approaches predict reactivity and adsorption mechanisms?

Q. Advanced

- Density Functional Theory (DFT) : Calculate quantum parameters (e.g., HOMO-LUMO energy gap, dipole moment) to assess electron-donating/accepting capacity. Lower HOMO-LUMO gaps (<4 eV) correlate with higher reactivity .

- Fukui Functions : Identify nucleophilic/electrophilic sites. For example, the nitrile group and hydroxyl-substituted phenyl ring are key adsorption sites .

- Molecular Dynamics (MD) : Simulate adsorption on metal surfaces (e.g., Fe(110)) to model inhibitor-metal interactions .

How to analyze adsorption behavior on metal surfaces?

Advanced

Fit experimental data to adsorption isotherms:

-

Langmuir Isotherm :

where is surface coverage and is the adsorption equilibrium constant. A linear plot confirms monolayer adsorption .

-

Thermodynamic Parameters : Calculate (typically −20 to −40 kJ/mol for physisorption; <−40 kJ/mol for chemisorption) .

What stability challenges arise under varying conditions?

Q. Basic

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset temperatures (e.g., >200°C for nitrile stability).

- pH Sensitivity : Hydroxyl group deprotonation in alkaline conditions (pH >10) may alter solubility and reactivity .

How to resolve contradictions between experimental and computational data?

Q. Advanced

- QSPR Modeling : Correlate DFT-derived parameters (e.g., HOMO energy) with experimental using multivariate regression. Adjust descriptors (e.g., polar surface area, logP) to improve model accuracy .

- Validation : Cross-check with alternative methods (e.g., X-ray photoelectron spectroscopy for surface adsorption confirmation) .

What are the limitations of current QSPR models for this compound?

Q. Advanced

- Descriptor Selection : Over-reliance on electronic parameters may neglect steric effects.

- Data Sparsity : Limited experimental datasets reduce model generalizability. Hybrid models combining DFT and machine learning improve predictions .

How to assess electron-transfer mechanisms in inhibition?

Q. Advanced

- Electrochemical Noise Analysis : Measure current/potential fluctuations to identify localized corrosion events.

- DFT Charge Transfer Analysis : Calculate Mulliken charges on inhibitor atoms interacting with metal surfaces .

What HPLC conditions ensure purity assessment?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.